molecular formula C8H3Cl2F2NO B1460188 3,5-Dichloro-2-(difluoromethoxy)benzonitrile CAS No. 1803788-68-2

3,5-Dichloro-2-(difluoromethoxy)benzonitrile

Cat. No.: B1460188
CAS No.: 1803788-68-2
M. Wt: 238.01 g/mol
InChI Key: XSYMJHTXIGZPJX-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3Cl2F2NO It is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dichlorobenzonitrile with difluoromethyl ether under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as chlorination, nitrile formation, and difluoromethoxylation, followed by purification techniques like recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(difluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3,5-Dichloro-2-(difluoromethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-(difluoromethoxy)benzonitrile is unique due to the presence of both difluoromethoxy and nitrile groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,5-dichloro-2-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NO/c9-5-1-4(3-13)7(6(10)2-5)14-8(11)12/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYMJHTXIGZPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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